molecular formula C15H20N2O2 B3846805 1-[5-(3-Methoxyphenoxy)pentyl]imidazole

1-[5-(3-Methoxyphenoxy)pentyl]imidazole

Cat. No.: B3846805
M. Wt: 260.33 g/mol
InChI Key: PSZSGZYJCDBLLE-UHFFFAOYSA-N
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Description

1-[5-(3-Methoxyphenoxy)pentyl]imidazole is an imidazole derivative characterized by a pentyl chain substituted with a 3-methoxyphenoxy group at the 1-position of the imidazole ring. This structure confers unique electronic and steric properties due to the ether linkage and methoxy substituent, which may influence solubility, reactivity, and biological interactions. For instance, compounds like 1-pentyl-5-(hydroxymethyl)imidazole () and 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () highlight the role of substituent positioning and chain length in modulating properties .

Properties

IUPAC Name

1-[5-(3-methoxyphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-14-6-5-7-15(12-14)19-11-4-2-3-9-17-10-8-16-13-17/h5-8,10,12-13H,2-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSGZYJCDBLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(3-Methoxyphenoxy)pentyl]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methoxyphenol and 1-bromopentane.

    Ether Formation: 3-Methoxyphenol reacts with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-methoxyphenoxypentane.

    Imidazole Formation: The resulting 3-methoxyphenoxypentane is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[5-(3-Methoxyphenoxy)pentyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[5-(3-Methoxyphenoxy)pentyl]imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-Methoxyphenoxy)pentyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[5-(3-Methoxyphenoxy)pentyl]imidazole 5-(3-Methoxyphenoxy)pentyl C₁₅H₂₀N₂O₂ 268.34 (calculated) Ether linkage, methoxy group, extended alkyl chain
1-(4-Methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole Sulfonyl, nitro, methyl, methoxyphenyl C₁₂H₁₃N₃O₄S 295.32 (calculated) Strong electron-withdrawing groups (sulfonyl, nitro), steric hindrance
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole Ethenyl with 2,3-dimethylphenyl C₁₃H₁₄N₂ 198.26 Conjugated vinyl group, aromatic methyl substituents
1-(1-Phenylhexan-2-yl)imidazole Benzyl-substituted pentyl chain C₁₅H₂₀N₂ 228.16 Hydrophobic benzyl group, branched alkyl chain
1-Pentyl-5-(hydroxymethyl)imidazole Pentyl chain, hydroxymethyl C₉H₁₆N₂O 168.24 Polar hydroxymethyl group, shorter alkyl chain

Key Observations :

  • Electronic Effects: The methoxyphenoxy group in the target compound provides moderate electron-donating effects via the methoxy group, contrasting with electron-withdrawing sulfonyl/nitro groups in ’s compound .
  • Solubility : The pentyl chain in the target compound likely enhances lipid solubility compared to shorter-chain analogs like ’s hydroxymethyl derivative .
  • Steric Hindrance : Branched substituents (e.g., benzyl in ) may reduce conformational flexibility compared to the linear pentyl chain in the target compound .

Thermal and Stability Profiles

  • Thermal Resistance : Sodium metabisulfite-mediated synthesis () implies stability under high temperatures (120°C) for related compounds .
  • Oxidative Stability : Methoxy groups (as in the target compound) may enhance oxidative resistance compared to thiol-containing analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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